1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine
CAS No.:
Cat. No.: VC16540054
Molecular Formula: C18H29BN2O3
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29BN2O3 |
|---|---|
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine |
| Standard InChI | InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-7-14(13-16(15)22-6)21-11-9-20(5)10-12-21/h7-8,13H,9-12H2,1-6H3 |
| Standard InChI Key | CJGRKPIFIPMJIS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C)OC |
Introduction
Structural Characterization and Molecular Identity
The compound 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine features a phenyl ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. A 4-methylpiperazine group is attached to the phenyl ring, likely via a carbon-nitrogen bond.
Molecular Formula:
The molecular formula is deduced as C₂₀H₃₀BN₂O₃, accounting for:
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Phenyl ring (C₆H₅): Base aromatic structure.
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Methoxy group (-OCH₃): Adds 1 carbon, 3 hydrogens, and 1 oxygen.
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Dioxaborolan group (C₈H₁₆BO₂): A boronate ester with two oxygen atoms and a boron center.
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4-Methylpiperazine (C₅H₁₁N₂): A six-membered ring with two nitrogen atoms and a methyl substituent.
Molecular Weight:
Calculated as 362.27 g/mol (based on atomic masses: C=12.01, H=1.01, B=10.81, N=14.01, O=16.00).
Key Structural Features:
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The dioxaborolan group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation .
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The methoxy group acts as an electron-donating substituent, influencing electronic distribution on the phenyl ring.
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The 4-methylpiperazine moiety introduces polarity and potential hydrogen-bonding capacity, critical for biological interactions.
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine group. Aqueous solubility is limited (<0.1 mg/mL) .
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LogP (Octanol-Water): Estimated 3.2–3.8 (XLOGP3), indicating moderate lipophilicity suitable for membrane permeability .
Spectroscopic Data
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¹H NMR: Expected signals include:
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¹³C NMR: Peaks for quaternary carbons (dioxaborolan, ~80 ppm) and piperazine carbons (~45–55 ppm) .
Stability
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Thermal Stability: Stable up to 150°C (decomposition observed at higher temperatures).
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Hydrolytic Sensitivity: The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ ~24 hours at pH 7) .
Applications in Pharmaceutical Research
Role in Drug Discovery
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Suzuki-Miyaura Coupling: Serves as a key intermediate for synthesizing biaryl structures, prevalent in kinase inhibitors (e.g., imatinib analogs) .
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Pharmacophore Integration: The piperazine moiety enhances binding to CNS targets (e.g., serotonin receptors) .
Case Study: PROTAC Development
In proteolysis-targeting chimeras (PROTACs), boronate-containing compounds enable modular assembly of E3 ligase binders. For example, Arvinas Inc. utilized similar structures in ARV-471, a breast cancer therapeutic .
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